molecular formula C14H13NO7S B8674675 3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate

3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate

Cat. No.: B8674675
M. Wt: 339.32 g/mol
InChI Key: NGSRUCJZGJEESC-UHFFFAOYSA-N
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Description

3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate is a complex organic compound with a unique structure that includes a nitro group, a methylsulfonyl group, and a phenylcarbonyloxy group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 4-methylsulfonylbenzene to introduce the nitro group, followed by the formation of the phenylcarbonyloxy group through esterification or acylation reactions. The final step involves the cyclization of the intermediate to form the cyclohexene ring under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylcarbonyloxy derivatives.

Scientific Research Applications

3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methylsulfonyl group can enhance the compound’s solubility and reactivity. The phenylcarbonyloxy group can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C14H13NO7S

Molecular Weight

339.32 g/mol

IUPAC Name

(3-oxocyclohexen-1-yl) 4-methylsulfonyl-2-nitrobenzoate

InChI

InChI=1S/C14H13NO7S/c1-23(20,21)11-5-6-12(13(8-11)15(18)19)14(17)22-10-4-2-3-9(16)7-10/h5-8H,2-4H2,1H3

InChI Key

NGSRUCJZGJEESC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)OC2=CC(=O)CCC2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 157 mg (1.15 mmol) of 3-chlorocyclohex-2-en-1-one (prepared as described in Synthesis (1974), (1), 47-8), 16 mg (0.12 mmol) of ZnCl2, 297 mg (1.15 mmol) of 2-nitro-4-methylsulfonylbenzoic acid and 3 ml of anhydrous acetonitrile there are added dropwise, under a nitrogen atmosphere, over the course of 15 minutes, 166 mg (1.27 mmol) of diisopropylethylamine. A further 2 ml of acetonitrile are then added and the reaction mixture is maintained at a temperature of 45° C. for 18 hours in an oil bath, with stirring. The reaction mixture is then heated up again and maintained at reflux temperature for 40 hours. The reaction mixture is then brought to ambient temperature and the solvent is removed in vacuo. 25 ml of dichloromethane and 0.35 g of 36% hydrochloric acid in 5 ml of water are then added and the phases are separated. The organic phase is washed twice with 10 ml of water, dried using magnesium sulfate and concentrated in vacuo. 197 mg of 3-(2-nitro-4-methylsulfonyl-phenylcarbonyloxy)-cyclohex-2-en-1-one are obtained in the form of a brown oil.
Quantity
157 mg
Type
reactant
Reaction Step One
Quantity
297 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mg
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
166 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

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